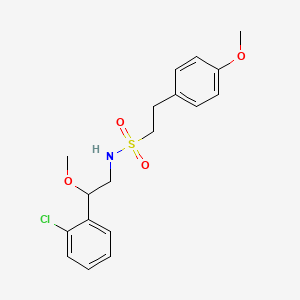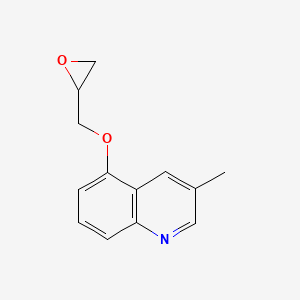
3-Methyl-5-(oxiran-2-ylmethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-5-(oxiran-2-ylmethoxy)quinoline” is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.252. It’s a unique chemical provided to early discovery researchers .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Applications De Recherche Scientifique
Synthesis and Drug Development
Quinoxaline derivatives are crucial in the development of new pharmaceuticals due to their structural relevance in bioactive natural products and drugs. A study demonstrated a metal-free protocol for the preparation of various quinoxaline-3-carbonyl compounds, highlighting the importance of such compounds in medicinal chemistry (Xie et al., 2019). This research underlines the versatility of quinoxaline derivatives in synthesizing compounds with potential therapeutic applications.
Photopolymerization and Materials Science
Quinoxaline derivatives also find applications in materials science, particularly in photoinitiated polymerization processes. The use of a quinoxaline derivative as a photosensitizer for diaryliodonium salt photoinitiators in the polymerization of heterocyclic monomers such as oxiranes and oxetanes indicates the role of these compounds in developing new materials (Bulut et al., 2010).
Antimicrobial and Antifungal Agents
Research on the synthesis of novel quinoxaline-incorporated Schiff bases and their evaluation for antitubercular and anti-inflammatory activities showcases the potential of quinoxaline derivatives as antimicrobial and antifungal agents (Achutha et al., 2013). These findings highlight the significance of structural modifications in quinoxaline derivatives for enhancing biological activity.
Catalysis and Organic Synthesis
Quinoxaline derivatives are also pivotal in catalysis, as demonstrated by their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, suggesting their utility in creating chiral pharmaceutical ingredients (Imamoto et al., 2012). This research underscores the role of quinoxaline derivatives in facilitating selective and efficient chemical transformations.
Environmental and Photocatalytic Applications
Quinoxaline derivatives have been explored for their photocatalytic properties in degrading organic dyes, indicating their potential application in environmental cleanup and pollution control (Li et al., 2020). This area of research is particularly relevant for developing sustainable and eco-friendly technologies.
Propriétés
IUPAC Name |
3-methyl-5-(oxiran-2-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-5-11-12(14-6-9)3-2-4-13(11)16-8-10-7-15-10/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDHHUZWRQAFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2OCC3CO3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(oxiran-2-ylmethoxy)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

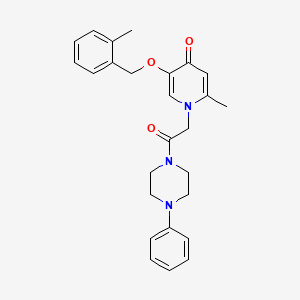
![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)
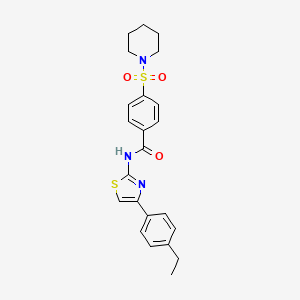
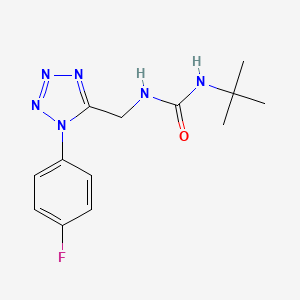
![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)
![N-Methyl-4-[(1-methylcyclopropyl)methyl-prop-2-enoylamino]benzamide](/img/structure/B2750342.png)
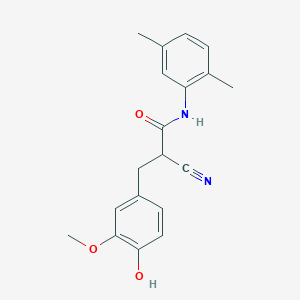
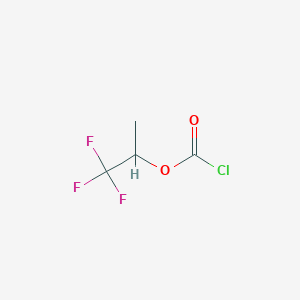
![ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2750346.png)

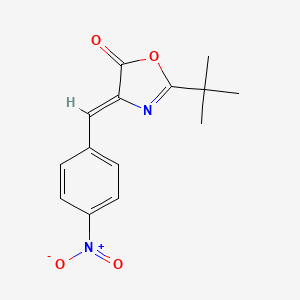

![N-(2,4-dimethoxyphenyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2750350.png)
